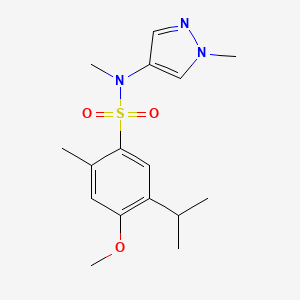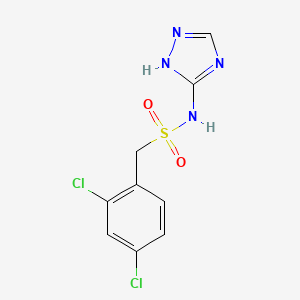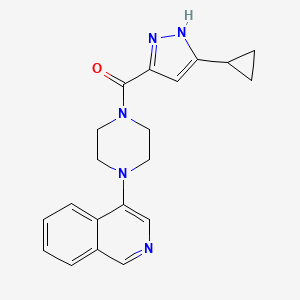![molecular formula C12H15N3O3S B7678848 5-[(2,6-Dimethoxyphenyl)sulfinylmethyl]-1-methyl-1,2,4-triazole](/img/structure/B7678848.png)
5-[(2,6-Dimethoxyphenyl)sulfinylmethyl]-1-methyl-1,2,4-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(2,6-Dimethoxyphenyl)sulfinylmethyl]-1-methyl-1,2,4-triazole, commonly known as DMTS, is a chemical compound with potential therapeutic applications. DMTS belongs to the class of sulfoxides and has been synthesized through various methods.
Wissenschaftliche Forschungsanwendungen
DMTS has been studied for its potential therapeutic applications, including its anti-inflammatory, antioxidant, and anticancer properties. DMTS has been shown to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress. DMTS has also been shown to inhibit the growth of cancer cells and induce apoptosis.
Wirkmechanismus
DMTS exerts its effects through various mechanisms, including the inhibition of pro-inflammatory cytokines, the reduction of oxidative stress, and the induction of apoptosis. DMTS has been shown to inhibit the activation of NF-κB, a transcription factor involved in the regulation of pro-inflammatory cytokines. DMTS has also been shown to increase the expression of antioxidant enzymes, such as superoxide dismutase and catalase, and reduce oxidative stress. DMTS has been shown to induce apoptosis through the activation of caspases, a family of proteases involved in the regulation of cell death.
Biochemical and Physiological Effects:
DMTS has been shown to have various biochemical and physiological effects, including the inhibition of pro-inflammatory cytokines, the reduction of oxidative stress, and the induction of apoptosis. DMTS has also been shown to reduce the expression of matrix metalloproteinases, enzymes involved in the degradation of extracellular matrix proteins. DMTS has been shown to inhibit the growth of cancer cells and induce apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
DMTS has several advantages for lab experiments, including its stability, solubility, and low toxicity. DMTS is stable under various conditions and can be easily dissolved in water or organic solvents. DMTS has also been shown to have low toxicity, making it suitable for in vitro and in vivo experiments. However, DMTS has some limitations, including its limited availability and high cost.
Zukünftige Richtungen
Include the development of DMTS-based drugs for the treatment of inflammatory and oxidative stress-related diseases, such as cancer, diabetes, and neurodegenerative diseases. Further research is also needed to explore the mechanisms of action of DMTS and its potential interactions with other drugs.
Synthesemethoden
DMTS has been synthesized through various methods, including the reaction of 2,6-dimethoxybenzaldehyde with methylhydrazine, followed by oxidation with hydrogen peroxide and sulfuric acid. Another method involves the reaction of 2,6-dimethoxybenzaldehyde with thiosemicarbazide, followed by oxidation with hydrogen peroxide and sulfuric acid. DMTS can also be synthesized through the reaction of 2,6-dimethoxybenzaldehyde with methylhydrazine, followed by oxidation with m-chloroperoxybenzoic acid.
Eigenschaften
IUPAC Name |
5-[(2,6-dimethoxyphenyl)sulfinylmethyl]-1-methyl-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3S/c1-15-11(13-8-14-15)7-19(16)12-9(17-2)5-4-6-10(12)18-3/h4-6,8H,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHXQFFNJKSRZJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC=N1)CS(=O)C2=C(C=CC=C2OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-Fluoro-1-[2-(4-methylphenyl)ethyl]pyridin-2-one](/img/structure/B7678779.png)
![1-Methyl-4-[(3-propan-2-yloxyphenyl)methoxy]pyrazole](/img/structure/B7678784.png)
![1-Benzyl-1-[(4-hydroxyoxan-4-yl)methyl]-3-methyl-3-propan-2-ylurea](/img/structure/B7678791.png)
![4-Bromo-3-[(1-methylpyrazol-4-yl)oxymethyl]benzonitrile](/img/structure/B7678800.png)
![N-[4-(2-hydroxyethylsulfanylmethyl)pyridin-2-yl]-1H-pyrrole-2-carboxamide](/img/structure/B7678808.png)
![N-(1H-imidazo[4,5-b]pyridin-2-ylmethyl)-5-methyl-2-nitrobenzamide](/img/structure/B7678813.png)
![4-[3-(1,3-Dimethylpyrazol-4-yl)propanoylamino]-2-methylbenzoic acid](/img/structure/B7678821.png)
![N-[(5-cyano-2-fluorophenyl)methyl]-2-methyl-3-oxo-1,4-diazepane-1-carboxamide](/img/structure/B7678824.png)
![1-(2,2-Difluoroethyl)-3-[3-methyl-2-(2-methylpyrazol-3-yl)butyl]urea](/img/structure/B7678828.png)


![5-chloro-N-[1-(1H-1,2,4-triazol-5-yl)cyclobutyl]pyridine-2-carboxamide](/img/structure/B7678852.png)

![1-[2-(3,5-Dichlorophenyl)ethyl]pyrrolidine-2,5-dione](/img/structure/B7678868.png)
